molecular formula C10H6F2N4O B1493285 2-(Azidomethyl)-5-(3,4-difluorophenyl)oxazole CAS No. 2098112-38-8

2-(Azidomethyl)-5-(3,4-difluorophenyl)oxazole

Cat. No.: B1493285
CAS No.: 2098112-38-8
M. Wt: 236.18 g/mol
InChI Key: WARWOFMXGHASOW-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-5-(3,4-difluorophenyl)oxazole is a chemical compound characterized by its unique structure, which includes an oxazole ring substituted with an azidomethyl group and a 3,4-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)-5-(3,4-difluorophenyl)oxazole typically involves the reaction of appropriate precursors under specific conditions. One common method is the cyclization of 2-azidomethyl-5-(3,4-difluorophenyl)oxazole derivatives using a suitable catalyst and reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Azidomethyl)-5-(3,4-difluorophenyl)oxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reduction reactions can be carried out using hydrogen gas or metal hydrides such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-(Azidomethyl)-5-(3,4-difluorophenyl)oxazole is used as a building block for the synthesis of more complex molecules. Its azide group makes it a versatile reagent for click chemistry reactions, which are widely used in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound can be employed as a probe or a labeling agent due to its fluorescence properties. It can be used to study biological processes and interactions at the molecular level.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a precursor for the synthesis of drugs. Its unique structure may contribute to the development of new therapeutic agents with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications, including surface modification and functionalization.

Mechanism of Action

The mechanism by which 2-(Azidomethyl)-5-(3,4-difluorophenyl)oxazole exerts its effects depends on its specific application. For example, in click chemistry reactions, the azide group reacts with alkynes to form stable triazole rings, which are useful in the construction of complex molecular architectures.

Molecular Targets and Pathways: The compound may interact with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved in these interactions can vary, but they often play a crucial role in the biological or chemical processes being studied.

Comparison with Similar Compounds

  • 2-(Azidomethyl)pyridine

  • 2-(Azidomethyl)oxirane

  • Benzene, (azidomethyl)-

  • 2-(Azidomethyl)benzoyl

Uniqueness: 2-(Azidomethyl)-5-(3,4-difluorophenyl)oxazole stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to participate in click chemistry reactions and its fluorescence properties make it particularly valuable in scientific research.

Properties

IUPAC Name

2-(azidomethyl)-5-(3,4-difluorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N4O/c11-7-2-1-6(3-8(7)12)9-4-14-10(17-9)5-15-16-13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARWOFMXGHASOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(O2)CN=[N+]=[N-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azidomethyl)-5-(3,4-difluorophenyl)oxazole
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2-(Azidomethyl)-5-(3,4-difluorophenyl)oxazole
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2-(Azidomethyl)-5-(3,4-difluorophenyl)oxazole
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2-(Azidomethyl)-5-(3,4-difluorophenyl)oxazole
Reactant of Route 5
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2-(Azidomethyl)-5-(3,4-difluorophenyl)oxazole
Reactant of Route 6
2-(Azidomethyl)-5-(3,4-difluorophenyl)oxazole

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